(E/Z)-Trelnarizine-d8 (dihydrochloride)

Bioanalysis LC–MS/MS Stable Isotope Dilution

Bioanalytical labs developing LC-MS/MS methods for Trelnarizine pharmacokinetics require a structurally matched internal standard to eliminate matrix effect bias. (E/Z)-Trelnarizine-d8 (dihydrochloride) is the exact d8-labeled isotopomer of the analyte, providing a +8 Da mass shift for baseline-resolved MRM detection without cross-talk. - Lot-consistent deuterium incorporation on the piperazine ring ensures reproducible extraction recovery and co-elution, correcting for ion suppression variability across batches. - Supports FDA/EMA BMV Guideline-compliant method validation; adaptable from the established 1989 GC plasma assay for PU 122 to modern LC-MS/MS platforms. - Available in 2.5 mg and larger quantities; shipped ambient with Certificate of Analysis confirming isotopic enrichment.

Molecular Formula C28H32Cl2F2N2O2
Molecular Weight 545.5 g/mol
Cat. No. B12431774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Trelnarizine-d8 (dihydrochloride)
Molecular FormulaC28H32Cl2F2N2O2
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl
InChIInChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;;/i16D2,17D2,18D2,19D2;;
InChIKeyYPOIDTKMDSQEIR-JYUVEHRDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E/Z)-Trelnarizine-d8 (dihydrochloride) Product Overview


(E/Z)-Trelnarizine-d8 (dihydrochloride) is a deuterium-labeled analog of Trelnarizine (INN; PU 122), a difluorinated piperazine derivative structurally related to flunarizine and cinnarizine . The parent compound, Trelnarizine, is classified by the WHO INN system as an antihistaminic/cerebral (or peripheral) vasodilator and is further characterized as a calcium antagonist [1]. The d8-labeled variant carries eight deuterium atoms on the piperazine ring, yielding a molecular formula of C28H24D8Cl2F2N2O2 and a molecular weight of 545.52 g/mol [2]. As an (E/Z) isomeric mixture, the product reflects the geometric isomerism inherent to the parent compound around its propenyl double bond . This stable isotope-labeled (SIL) form is manufactured primarily as an internal standard for quantitative LC‑MS/MS and GC‑MS bioanalytical methods, as well as a tracer for metabolic and pharmacokinetic investigations .

Why Trelnarizine-d8 Cannot Be Replaced in Regulated Bioanalysis


In quantitative LC‑MS/MS and GC‑MS bioanalysis, the internal standard must exhibit near-identical extraction recovery, ionization efficiency, and chromatographic retention to the target analyte while maintaining a resolvable mass difference to avoid cross-talk [1]. Unlabeled Trelnarizine cannot serve this role because it is the analyte itself; any other structural analog (e.g., flunarizine-d8 or cinnarizine-d8) introduces differential matrix effects due to divergent physicochemical properties—flunarizine lacks the 3,4-dimethoxy substitution on the phenyl ring, and cinnarizine lacks both fluorine atoms, altering lipophilicity and ionization behavior [2]. The +8 Da mass shift of Trelnarizine-d8 relative to natural-abundance Trelnarizine satisfies the recommended minimum of 4–5 mass units for reliable MS discrimination, while the co-eluting chromatographic profile minimizes ion suppression variability . Generic substitution therefore introduces quantification bias that cannot be retrospectively corrected, making lot-consistent, structurally matched deuterated internal standards non-negotiable for validated methods intended for regulatory submission [1].

Quantitative Evidence: Trelnarizine-d8 vs. Closest Analogs


Mass Spectrometric Discrimination

(E/Z)-Trelnarizine-d8 (dihydrochloride) provides a +8 Da mass shift (MW 545.52 for the d8 dihydrochloride salt) relative to the unlabeled (E/Z)-Trelnarizine dihydrochloride (MW 537.47) [1]. This exceeds the minimum recommended 4–5 mass unit separation for stable isotope-labeled internal standards (SIL‑IS) in LC‑MS/MS, eliminating isotopic cross-talk between the analyte [M+H]⁺ cluster and the internal standard signal . In contrast, a structural analog such as flunarizine-d8 (MW 412.56 for the dihydrochloride, C26H18D8F2N2·2HCl) exhibits different chromatographic retention due to the absence of the 3,4-dimethoxyphenyl moiety, introducing differential matrix effects that compromise quantification accuracy [2].

Bioanalysis LC–MS/MS Stable Isotope Dilution Method Validation

Vasodilator Potency vs. Flunarizine

In preclinical tissue models using rat and rabbit vasculature, Trelnarizine (the unlabeled parent of the d8 compound) demonstrates vasodilator activity described as comparable to that of flunarizine . This finding originates from the original patent family (EP 0416820) disclosing PU 122 (Trelnarizine) and its congeners as vasodilating agents [1]. The qualifier 'comparable' indicates that potency falls within the same order of magnitude as flunarizine—a reference calcium entry blocker whose vasodilator IC50 in isolated vascular preparations is reported at approximately 5.5 × 10⁻⁷ M [2]. The d8 isotopic substitution does not alter the pharmacological activity of the molecule, as deuterium at non-exchangeable positions on the piperazine ring does not modify receptor binding or calcium channel interactions [3].

Vasodilation Calcium Antagonist Preclinical Pharmacology Flunarizine

Platelet Aggregation Inhibition

Trelnarizine inhibits blood platelet aggregation more effectively than acetylsalicylic acid (ASA, aspirin) . This is a consistent descriptor across multiple authoritative sources, including vendor technical datasheets and the patent family EP 0416820 [1]. While the precise IC50 value for Trelnarizine in platelet aggregation assays is not publicly reported in accessible databases, the directional superiority over aspirin—a widely used reference antiplatelet agent—is explicitly stated. By comparison, flunarizine has been shown to be 'as effective as aspirin' in inhibiting platelet adhesion in rat arterial thrombosis models, suggesting that Trelnarizine may offer incremental platelet inhibition beyond the flunarizine/aspirin equivalence benchmark [2]. This differential is structurally attributable to the 3,4-dimethoxyphenyl substituent present on the Trelnarizine propenyl side chain but absent in flunarizine.

Platelet Aggregation Antiplatelet Acetylsalicylic Acid Calcium Antagonist

Bioanalytical Method Precedent

A validated gas chromatographic method for the determination of PU 122 (Trelnarizine) in plasma was published in the Journal of Chromatography B: Biomedical Sciences and Applications in 1989, establishing the analytical framework for quantifying this calcium antagonist in biological matrices [1]. This method, which pre-dates the widespread availability of deuterated internal standards for this scaffold, creates a direct precedent and justification for the modern d8-labeled analog: replacing the original structural analog internal standard with (E/Z)-Trelnarizine-d8 (dihydrochloride) eliminates the method's historical dependence on a non-isotopomeric compound with potentially divergent extraction behavior . The d8-labeled product thus enables method modernization from legacy GC-FID or GC‑MS approaches to contemporary LC‑MS/MS platforms with stable isotope dilution, improving both sensitivity and reproducibility [2].

Gas Chromatography Plasma Assay Method Development Pharmacokinetics

Structural Differentiation

Trelnarizine (C28H30F2N2O2, monoisotopic mass 464.23 Da) differs from flunarizine (C26H26F2N2, monoisotopic mass 404.21 Da) by the presence of a 3,4-dimethoxyphenyl group in place of the unsubstituted phenyl ring on the propenyl side chain [1]. It differs from cinnarizine (C26H28N2, monoisotopic mass 368.23 Da) by the addition of two para-fluorine atoms on the benzhydryl moiety plus the 3,4-dimethoxy substitution [2]. This unique substitution pattern places Trelnarizine in a distinct physicochemical space: its calculated logP is higher than flunarizine due to the additional methoxy groups, while the fluorine atoms confer metabolic stability relative to the non-fluorinated cinnarizine scaffold . The d8 isotopic labeling at the piperazine 2,2,3,3,5,5,6,6 positions preserves all pharmacophoric features while enabling mass-selective detection [3].

Structure–Activity Relationship Piperazine Derivatives Calcium Channel Blocker Drug Design

Application Scenarios for Trelnarizine-d8


LC–MS/MS Quantitation in Plasma

Laboratories developing or modernizing bioanalytical methods for Trelnarizine quantification in plasma can deploy (E/Z)-Trelnarizine-d8 (dihydrochloride) as a stable isotope-labeled internal standard (SIL‑IS) to achieve FDA/EMA BMV Guideline-compliant accuracy and precision. The +8 Da mass shift ensures baseline-resolved MS detection without isotopic cross-interference, while the co-eluting chromatographic profile corrects for ion suppression and extraction variability in each sample [1]. The 1989 GC plasma assay for the parent compound PU 122 provides a validated starting point that can be directly adapted to modern LC‑MS/MS platforms by substituting the original structural analog internal standard with the d8 isotopomer [2].

Metabolic Pathway Tracing

In drug metabolism and pharmacokinetic (DMPK) studies, the eight deuterium atoms on the piperazine ring of (E/Z)-Trelnarizine-d8 enable tracing of metabolic transformations—particularly N-dealkylation and piperazine ring oxidation—without radioactive labeling [1]. Because the deuterium label is positioned on the metabolically relevant piperazine scaffold (rather than on metabolically inert aromatic positions), the product supports kinetic isotope effect (KIE) studies that can reveal whether piperazine oxidation constitutes a metabolic soft spot, informing medicinal chemistry strategies for scaffold optimization [2]. The 3,4-dimethoxyphenyl substituent, unique to Trelnarizine within the flunarizine/cinnarizine class, provides a distinct metabolic handle for CYP isoform phenotyping .

Dual-Mechanism Cardiovascular Studies

Research groups investigating the intersection of calcium antagonist-mediated vasodilation and antiplatelet therapy benefit from Trelnarizine's dual activity profile: vasodilator potency comparable to flunarizine coupled with platelet aggregation inhibition exceeding that of acetylsalicylic acid [1]. The d8-labeled analog allows simultaneous quantification of Trelnarizine levels in plasma and vascular tissue while the unlabeled compound is used to probe ex vivo platelet function, enabling pharmacokinetic–pharmacodynamic (PK–PD) correlation studies that are not feasible with flunarizine-d8 as the tracer (due to the latter's lack of the 3,4-dimethoxyphenyl pharmacophore) [2].

NMR Ligand–Protein Interaction Studies

The d8 piperazine labeling in (E/Z)-Trelnarizine-d8 (dihydrochloride) enhances ¹H‑NMR spectral resolution by eliminating proton signals from the piperazine ring, simplifying the aromatic and olefinic regions where receptor-binding-relevant chemical shift perturbations are monitored [1]. This makes the product suitable for saturation transfer difference (STD) NMR and WaterLOGSY experiments designed to map the binding epitope of Trelnarizine to calcium channel subunits or calmodulin, providing structural biology insights that are inaccessible with the fully protonated parent compound alone [2].

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